molecular formula C39H60O11 B1139682 TS 155-2 CAS No. 303009-07-6

TS 155-2

Cat. No.: B1139682
CAS No.: 303009-07-6
M. Wt: 704.9 g/mol
InChI Key: PQLOHEMXTLVMFP-UHFFFAOYSA-N
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Description

TS 155-2 is a complex organic compound with a highly intricate structure. This compound is notable for its multiple chiral centers and extensive functional groups, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

TS 155-2, also known as JBIR-100, is a macrocyclic lactone produced by Streptomyces species found in soil . The primary target of this compound is the thrombin-stimulated calcium entry into cells . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin-stimulated calcium entry, this compound can potentially affect the process of blood clotting.

Mode of Action

It is known that the compound inhibits thrombin-stimulated calcium entry into cells . This suggests that this compound may interact with the calcium channels that are activated by thrombin, thereby preventing the influx of calcium ions. The resulting changes could include alterations in cellular processes that are dependent on calcium signaling, such as muscle contraction, neurotransmitter release, and cell growth or differentiation.

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other compounds could potentially affect the action of this compound, either by interacting with the compound itself or by affecting the same targets or pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TS 155-2 involves multiple steps, each requiring precise reaction conditions

Industrial Production Methods

Industrial production of this compound is challenging due to its complexity. It often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural verification. The scalability of the synthesis process is a critical factor, and continuous flow chemistry is sometimes employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model for studying complex organic reactions and mechanisms. Its multiple functional groups and chiral centers make it an excellent candidate for stereochemical analysis.

Biology

In biology, the compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its complex structure allows for interactions with various biological targets.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies are conducted to explore its efficacy in treating diseases such as cancer and neurodegenerative disorders.

Industry

In industry, the compound is used in the development of advanced materials and pharmaceuticals. Its unique properties make it valuable in the synthesis of high-performance polymers and drug formulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets TS 155-2 apart from similar compounds is its highly intricate structure and the presence of multiple chiral centers. This complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.

Properties

CAS No.

303009-07-6

Molecular Formula

C39H60O11

Molecular Weight

704.9 g/mol

IUPAC Name

4-[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)

InChI Key

PQLOHEMXTLVMFP-UHFFFAOYSA-N

SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C

Appearance

White solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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